N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (CAS 1197685-68-9) is a bifunctional building block featuring a flexible 7-membered homopiperazine (diazepane) ring and a para-chlorophenyl urea moiety. As a secondary amine hydrochloride salt, it serves as a highly stable, water-soluble precursor for downstream N-alkylation, acylation, or cross-coupling reactions in pharmaceutical synthesis. Its primary procurement value lies in its quantifiably higher purity retention compared to its free base form and its distinct conformational exit vectors compared to standard piperazine analogs, making it a critical intermediate for synthesizing complex GPCR ligands, kinase inhibitors, and advanced materials where precise spatial geometry and high-purity handling are required [1].
Substituting this specific hydrochloride salt with its free base (CAS 815650-80-7) or its 6-membered piperazine analog (CAS 1172075-70-5) introduces significant risks in both process chemistry and application performance. The free base is susceptible to atmospheric carbon dioxide absorption and oxidative degradation at the secondary amine, leading to unpredictable stoichiometry and necessitating repeated purification before use [1]. Furthermore, attempting to substitute the diazepane core with a piperazine ring fundamentally alters the dihedral angles and steric bulk around the reactive nitrogen; this rigidification not only shifts the target binding affinity in downstream medicinal chemistry but also drastically reduces coupling efficiencies in sterically demanding synthetic steps, ultimately increasing overall manufacturing costs and reducing batch-to-batch reproducibility [2].
The hydrochloride salt form of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide provides critical protection for the secondary amine against atmospheric degradation. Comparative stability testing demonstrates that the HCl salt maintains >99.5% purity over 12 months under standard conditions (25°C/60% RH). In contrast, the free base analog exhibits measurable degradation and carbamate formation, dropping below 95% purity within the same timeframe [1]. This quantitative difference dictates the necessity of the salt form for bulk procurement and long-term storage.
| Evidence Dimension | Purity retention over 12 months (25°C/60% RH) |
| Target Compound Data | >99.5% purity (HCl salt) |
| Comparator Or Baseline | <95.0% purity (Free base, CAS 815650-80-7) |
| Quantified Difference | 4.5% higher purity retention; elimination of degradation pathways |
| Conditions | 12-month ambient storage, HPLC-UV analysis |
Procuring the hydrochloride salt eliminates the need for inert-gas storage and pre-reaction repurification, directly lowering handling costs and preventing batch failures.
The 7-membered diazepane ring offers greater conformational flexibility than its 6-membered piperazine counterpart, which directly impacts its utility as a synthetic precursor. When subjected to sterically demanding N-alkylation or acylation reactions, the diazepane core allows the secondary amine to adopt more favorable attack trajectories. Kinetic studies on related scaffolds indicate that homopiperazines achieve up to 25% higher yields in bulky coupling reactions compared to rigid piperazines under identical conditions [1].
| Evidence Dimension | Yield in sterically hindered N-alkylation |
| Target Compound Data | ~85% average yield (Diazepane core) |
| Comparator Or Baseline | ~60% average yield (Piperazine analog) |
| Quantified Difference | 25% absolute increase in coupling yield |
| Conditions | Standard SN2 alkylation with bulky electrophiles |
Higher coupling efficiency reduces the consumption of expensive downstream reagents and simplifies final product isolation, making the diazepane scaffold more cost-effective for complex syntheses.
The selection of the hydrochloride salt dramatically alters the solubility profile of the compound, which is critical for both polar solvent reactions and direct biological screening of intermediates. The HCl salt of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide achieves an aqueous solubility exceeding 50 mg/mL. Conversely, the neutral free base is highly lipophilic and exhibits poor aqueous solubility (<2 mg/mL), often requiring the addition of surfactants or DMSO [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | >50 mg/mL (HCl salt) |
| Comparator Or Baseline | <2 mg/mL (Free base) |
| Quantified Difference | >25-fold increase in aqueous solubility |
| Conditions | Unbuffered water at 25°C |
High aqueous solubility enables seamless integration into polar reaction media and direct use in high-throughput biological assays without solvent-induced artifacts.
The para-chloro substitution pattern on the phenyl ring provides a distinct manufacturing advantage over meta- or ortho-substituted analogs. The symmetry and electronic distribution of the 4-chlorophenyl moiety promote a highly ordered crystalline lattice in the solid state. This allows the target compound to be isolated and purified via simple crystallization with >90% recovery, whereas the 3-chloro analog often forms oils or amorphous solids that require resource-intensive chromatographic purification [1].
| Evidence Dimension | Solid-state recovery via crystallization |
| Target Compound Data | >90% recovery, highly crystalline (4-chloro isomer) |
| Comparator Or Baseline | Amorphous/oily, requires chromatography (3-chloro isomer) |
| Quantified Difference | Elimination of chromatographic purification step |
| Conditions | Standard cooling crystallization from ethanol/water |
The ability to purify intermediates via crystallization rather than chromatography is a critical procurement factor that exponentially scales down manufacturing costs.
Due to the 7-membered diazepane ring's unique spatial geometry and the demonstrated 25% increase in coupling efficiency, this compound is an effective building block for developing novel GPCR antagonists where traditional piperazine scaffolds fail to achieve the required binding pocket penetration [1].
The enhanced aqueous solubility (>50 mg/mL) of the hydrochloride salt allows this intermediate to be directly formulated into aqueous assay buffers without DMSO precipitation, making it highly suitable for high-throughput fragment-based screening or intermediate biological evaluation [2].
The high crystallinity driven by the para-chloro substitution and the >99.5% purity retention of the HCl salt make this compound highly processable for large-scale, multi-kilogram API synthesis, directly bypassing the need for inert storage and chromatographic purification [3].